Hydrocotarnine Hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99784. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Tetrahydroisoquinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

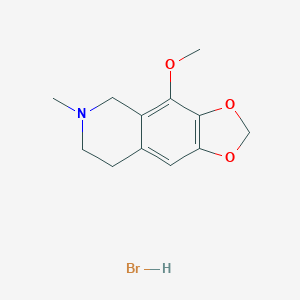

4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.BrH/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;/h5H,3-4,6-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLDPXIOBIJNAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C1)OC)OCO3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045392 | |

| Record name | Hydrocotarnine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5985-00-2 | |

| Record name | Hydrocotarnine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005985002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocotarnine hydrobromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrocotarnine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5985-00-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCOTARNINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSR2NNV6TM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preamble to Research and Academic Discourse on Hydrocotarnine Hydrobromide

Contextualization within Isoquinoline (B145761) Alkaloid Research

Hydrocotarnine (B1197335) hydrobromide is a derivative of the isoquinoline alkaloid class, a large and diverse family of naturally occurring compounds that have long been a subject of significant interest in organic chemistry and pharmacology. ontosight.ai These alkaloids are characterized by a core structure of isoquinoline, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. Hydrocotarnine hydrobromide, specifically, is a tetrahydroisoquinoline alkaloid, indicating the saturation of the pyridine ring. ontosight.ai Its chemical structure features a tetrahydroisoquinoline core with methoxy (B1213986) and methylenedioxy substituents, which contribute to its distinct chemical properties and potential biological activities. ontosight.ai

The study of isoquinoline alkaloids is a cornerstone of natural product chemistry, owing to their wide range of physiological effects. Prominent members of this family include morphine and codeine, known for their potent analgesic properties, as well as papaverine (B1678415) and berberine (B55584). clhs.co.krnih.gov Research in this area often focuses on the isolation and elucidation of the structure of new alkaloids, the total synthesis of these complex molecules, and the investigation of their biosynthetic pathways. Furthermore, the modification of known isoquinoline alkaloids to create semi-synthetic derivatives with enhanced or novel therapeutic properties is a key area of medicinal chemistry. nih.gov

Hydrocotarnine itself is obtained from opium and can also be formed by the reduction of cotarnine (B190853), which is a degradation product of the phthalideisoquinoline alkaloid noscapine (B1679977). clhs.co.kr This places hydrocotarnine within the chemical lineage of opium alkaloids, although it is considered non-narcotic. Its chemical structure and relationship to other bioactive alkaloids make it a valuable subject for comparative studies within the isoquinoline alkaloid field.

Academic Significance and Current Research Trajectories Pertaining to this compound

The academic significance of this compound stems from its role as a chemical intermediate and its own potential biological activities. Historically, it has been used in synthetic organic chemistry as a starting material for the preparation of other isoquinoline derivatives. For instance, research has explored the selective O-demethylation of hydrocotarnine to produce hydrocotarnoline, a process that contributes to the broader understanding of chemical transformations within this class of alkaloids. cdnsciencepub.com

Current research trajectories for this compound are primarily focused on its pharmacological potential. While broad screenings have suggested potential analgesic, anti-inflammatory, and antimicrobial effects characteristic of isoquinoline alkaloids, more specific areas of investigation have emerged. ontosight.ai One notable area is its potential role in pain management. Studies have investigated its use in combination with oxycodone for the treatment of cancer pain, where it is thought to potentiate the analgesic effect of oxycodone through an unknown mechanism.

Another significant research avenue involves the exploration of this compound as an inhibitor of enzymes. For example, it was screened for its activity against the botulinum neurotoxin serotype A light chain, a zinc endopeptidase. publications.gc.ca In this high-throughput screening, this compound was identified as a compound that produced significant inhibition of the enzyme's activity. publications.gc.ca Such studies highlight its potential as a lead compound for the development of novel therapeutics.

Furthermore, research into the chemical modification of related structures, such as cotarnine, to create novel derivatives with enhanced biological activities, provides an indirect but relevant context for the future academic exploration of hydrocotarnine. The synthesis of cotarnine amino acid analogues as potential antitumor agents, for which hydrocotarnine is a key intermediate, underscores the ongoing interest in this structural scaffold in medicinal chemistry. nih.gov

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 5985-00-2 | targetmol.com |

| Molecular Formula | C12H16BrNO3 | chemfaces.com |

| Molecular Weight | 302.16 g/mol | targetmol.com |

| Melting Point | 237-238 °C | cdnsciencepub.com |

| Appearance | Crystalline solid | |

| IUPAC Name | 4-methoxy-6-methyl-5,6,7,8-tetrahydro- ontosight.ainih.govdioxolo[4,5-g]isoquinoline hydrobromide | nih.gov |

Research Findings on Hydrocotarnine

| Research Area | Finding | Source |

| Synthesis | Can be prepared by the reduction of cotarnine with sodium borohydride (B1222165) in methanol, followed by conversion to the hydrobromide salt with hydrobromic acid. | cdnsciencepub.com |

| Chemical Reactivity | The methoxy group can be selectively cleaved using trimethylsilyl (B98337) iodide in the presence of DABCO to afford hydrocotarnoline. | cdnsciencepub.com |

| Enzyme Inhibition | Showed inhibitory activity against the light chain of botulinum neurotoxin serotype A in a high-throughput screening assay. | publications.gc.ca |

| Pharmacology | Investigated for its potential to potentiate the analgesic effects of oxycodone in cancer pain management. | |

| Metabolism | Weak inhibitory effects on CYP3A4 and CYP2D6 have been observed in vitro at high concentrations. |

Historical Context and Isolation Studies of Hydrocotarnine

Early Discoveries and Extraction Methodologies of Opium Alkaloids

The study of opium's chemical composition began in the early 19th century with the isolation of morphine by Friedrich Wilhelm Adam Sertürner in 1805. nih.gov This seminal event marked the dawn of alkaloid chemistry and spurred further research into the complex mixture of compounds found in opium, the dried latex from the unripe seed capsules of the poppy plant, Papaver somniferum. nih.govun.org Early extraction methods were often crude, involving the dissolution of raw opium in water, followed by various precipitation and filtration steps to separate the alkaloids. unodc.orggoogle.com

Classical processes for extracting morphine, the most abundant alkaloid, often involved treating an aqueous opium extract with lime to precipitate meconic acid and other impurities. unodc.orggoogle.com The alkaloids were then further separated based on their differing solubilities in various solvents and their ability to form salts with different acids. google.com Over time, these methods evolved, with the introduction of techniques like the use of poppy straw (the dried capsules and stems of the poppy plant) as a raw material, which offered a more stable and economically viable source for alkaloid extraction. unodc.orggoaf.gov.in The development of industrial-scale processes allowed for the separation of not just morphine, but also other significant alkaloids like codeine, thebaine, papaverine (B1678415), and noscapine (B1679977). unodc.orgunodc.org

Seminal Research on Hydrocotarnine (B1197335) Isolation and its Precursors from Natural Sources

Hydrocotarnine is not typically isolated directly from opium in significant quantities. Instead, its discovery is closely linked to the study of one of the major opium alkaloids, noscapine (also known as narcotine). wikipedia.orgresearchgate.net Early chemical investigations in the late 19th century by researchers like G. H. Beckett and C. R. A. Wright focused on the degradation products of narcotine. rsc.orgrsc.org

A key finding was that the reduction of noscapine with zinc and hydrochloric acid resulted in the cleavage of the molecule, yielding hydrocotarnine and meconine. wikipedia.org This reaction was crucial in elucidating the structural relationship between these compounds. Further research demonstrated that cotarnine (B190853), an oxidative degradation product of noscapine, could be reduced to form hydrocotarnine. wikipedia.orgtandfonline.com

While Papaver somniferum is the primary source of the precursor noscapine, hydrocotarnine itself has been reported in other plant species, including Corydalis ophiocarpa, Corydalis ochotensis, and Corydalis heterocarpa var. japonica. nih.gov However, the most significant route to obtaining hydrocotarnine for research purposes has historically been through the chemical manipulation of noscapine. wikipedia.orgacs.org The metabolism of noscapine in humans and other animals also produces hydrocotarnine as a metabolite. researchgate.nettandfonline.com

Evolution of Academic Understanding of Hydrocotarnine's Chemical Identity

The initial understanding of hydrocotarnine's chemical identity was established through classical chemical degradation and synthesis experiments. rsc.orgrsc.org Its classification as a tetrahydroisoquinoline derivative placed it within a well-known group of alkaloids. unodc.org The molecular formula of hydrocotarnine was determined to be C12H15NO3. ebi.ac.uk

The advent of modern analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has allowed for a much more detailed and definitive characterization of hydrocotarnine's structure. nih.gov These methods have confirmed the presence of the tetrahydroisoquinoline core, as well as the specific arrangement of its methoxy (B1213986) and methylenedioxy functional groups. nih.govontosight.ai The hydrobromide salt form of the compound is often used in research due to its stability and solubility characteristics. ontosight.aitargetmol.com

The IUPAC name for hydrocotarnine is 4-methoxy-6-methyl-5,6,7,8-tetrahydro ontosight.aichemicalbook.comdioxolo[4,5-g]isoquinoline. sigmaaldrich.com Its chemical structure and properties have been extensively documented in various chemical databases. ebi.ac.ukchemicalbook.com

Data Tables

Table 1: Chemical Properties of Hydrocotarnine Hydrobromide

| Property | Value | Source |

| Molecular Formula | C12H15NO3 · HBr | ontosight.aisigmaaldrich.com |

| Molecular Weight | 302.16 g/mol | targetmol.com |

| CAS Number | 5985-00-2 | targetmol.comchemicalbook.com |

| IUPAC Name | 4-methoxy-6-methyl-5,6,7,8-tetrahydro ontosight.aichemicalbook.comdioxolo[4,5-g]isoquinoline hydrobromide | sigmaaldrich.com |

Table 2: Key Precursors and Related Compounds

| Compound Name | Relationship to Hydrocotarnine | Natural Source(s) |

| Noscapine (Narcotine) | Precursor (reduction yields hydrocotarnine) | Papaver somniferum |

| Cotarnine | Precursor (reduction yields hydrocotarnine); Oxidative degradation product of noscapine | Papaver pseudo-orientale, degradation product of noscapine |

| Meconine | Co-product of hydrocotarnine formation from noscapine reduction | --- |

Synthetic Pathways and Chemical Modification Strategies for Hydrocotarnine Hydrobromide

Total and Semisynthetic Approaches to Hydrocotarnine (B1197335)

The creation of hydrocotarnine can be achieved through both semisynthetic methods, starting from natural precursors, and more complex total synthesis routes. Semisynthesis is common, leveraging the availability of structurally related alkaloids.

Reduction Reactions in Hydrocotarnine Synthesis

A primary and well-established method for producing hydrocotarnine is through the reduction of cotarnine (B190853). merriam-webster.com Cotarnine itself is typically derived from the oxidative degradation of noscapine (B1679977), a more abundant natural product. acs.orgclhs.co.kr This conversion of the iminium group in cotarnine to the secondary amine in hydrocotarnine is a critical step. Various reducing agents have been effectively employed for this purpose.

One of the most common reagents used is sodium borohydride (B1222165) (NaBH₄) in a solvent like methanol. acs.orgcdnsciencepub.com This method provides a straightforward and efficient pathway to hydrocotarnine from cotarnine. Another documented approach involves the reduction of noscapine using zinc and hydrochloric acid (Zn/HCl), which cleaves the molecule to yield hydrocotarnine and meconine. wikipedia.org Furthermore, total synthesis strategies have utilized hydrogenolysis to produce the hydrocotarnine scaffold. researchgate.net

Table 1: Summary of Reduction Reactions for Hydrocotarnine Synthesis

| Precursor | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| Cotarnine | Sodium Borohydride (NaBH₄) / Methanol | Hydrocotarnine | acs.orgcdnsciencepub.com |

| Noscapine | Zinc (Zn) / Hydrochloric Acid (HCl) | Hydrocotarnine | wikipedia.org |

Synthetic Methodologies for Benzylisoquinoline Alkaloids and Related Structures

Hydrocotarnine belongs to the tetrahydroisoquinoline class of alkaloids, a major subgroup of benzylisoquinoline alkaloids. unodc.org The synthesis of this structural framework is a cornerstone of alkaloid chemistry. Foundational reactions such as the Bischler-Napieralski and Pictet-Spengler reactions are pivotal for constructing the core isoquinoline (B145761) ring system from simpler aromatic and amine precursors. wikipedia.orgfrontiersin.org

In the context of total synthesis, these methods allow for the de novo construction of the alkaloid's carbon skeleton. The Bischler-Napieralski reaction, for example, involves the cyclization of a β-phenylethylamide using a dehydrating agent, while the Pictet-Spengler reaction condenses a β-phenylethylamine with an aldehyde or ketone followed by cyclization. wikipedia.org These strategies are fundamental to creating the complex, multi-ring systems characteristic of many natural products, including the parent structures from which hydrocotarnine can be derived. nih.gov

Regio- and Stereoselective Synthetic Considerations in Alkaloid Chemistry

The synthesis of complex molecules like hydrocotarnine requires precise control over the spatial arrangement of atoms, a concept known as stereoselectivity, and the specific location of chemical reactions, known as regioselectivity. In alkaloid synthesis, achieving high diastereoselectivity during reduction steps is a common challenge and goal. beilstein-journals.orgmdpi.com

A clear example of regioselectivity in a reaction involving hydrocotarnine is its selective O-demethylation. Researchers have successfully cleaved the aromatic methoxy (B1213986) group to form hydrocotarnoline while leaving the adjacent methylenedioxy group intact. cdnsciencepub.com This was achieved using trimethylsilyl (B98337) iodide (Me₃SiI), demonstrating that a specific functional group can be targeted even in the presence of other similar, reactive groups. cdnsciencepub.com Such control is crucial for creating specific derivatives and is a key focus in the strategic design of synthetic routes for complex natural products.

Derivatization Techniques for Hydrocotarnine Hydrobromide in Academic Investigations

Modification of the hydrocotarnine structure is performed to explore its chemical properties, create novel compounds with potentially new biological activities, and enhance its detectability for analytical purposes.

Chemical Derivatization for Enhanced Analytical Detection

In forensic and analytical chemistry, hydrocotarnine may be identified as a component in complex mixtures. aic.gov.auunodc.org Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are standard for this purpose. To improve the analytical characteristics of a molecule like hydrocotarnine, chemical derivatization is often employed.

The goal of derivatization is typically to increase a compound's volatility and thermal stability for GC analysis or to introduce a chromophore for UV detection in HPLC. While specific derivatization protocols for hydrocotarnine are not extensively detailed in all literature, the functional groups present on its scaffold—such as the secondary amine—are common targets for such reactions. Standard procedures like silylation or acylation would convert the amine to a less polar, more volatile derivative, enhancing its chromatographic behavior and leading to more sensitive and reliable detection.

Strategies for Modifying Hydrocotarnine's Core Structure

Modifying the core structure of hydrocotarnine is a key strategy for creating novel molecules in academic research, particularly in medicinal chemistry. One documented approach involves the N-demethylation of the hydrocotarnine molecule, followed by coupling the resulting secondary amine with various N-Boc-protected amino acids. acs.org This strategy effectively attaches amino acid moieties to the hydrocotarnine scaffold, creating a new library of derivatives for further study, such as for potential anticancer properties. acs.org

Another significant modification is the selective O-demethylation of the methoxy group on the aromatic ring to yield hydrocotarnoline. cdnsciencepub.com This transformation changes the electronic and steric properties of the molecule and provides a new phenol (B47542) functional group that can be used for subsequent chemical modifications. These examples highlight how the hydrocotarnine core can serve as a versatile template for generating new chemical entities.

Table 2: Examples of Core Structure Modification of Hydrocotarnine

| Starting Material | Reagent(s) | Modification Type | Product | Reference(s) |

|---|---|---|---|---|

| Hydrocotarnine | 1. H₂O₂, FeSO₄·7H₂O2. N-Boc-amino acids, TBTU | N-Demethylation & Amide Coupling | Amino acid conjugates of N-demethyl-hydrocotarnine | acs.org |

Optimization of Derivatization Reaction Parameters

The successful derivatization of a compound hinges on the careful control of various reaction conditions. mdpi.com These parameters are often interdependent and require a systematic approach, such as a Design of Experiments (DoE), to identify the optimal settings for achieving the highest yield and purity of the desired derivative. mdpi.com Key parameters that are typically optimized include the choice of derivatizing agent, reaction temperature, reaction time, solvent, and the use of catalysts. mdpi.com

Temperature: The reaction temperature is a critical factor that can significantly influence the rate and yield of the derivatization reaction. dovepress.com While some reactions proceed efficiently at room temperature, others may require heating to overcome activation energy barriers. nih.govgoogle.com For instance, in the derivatization of some amines, reactions have been shown to be complete in shorter times at elevated temperatures (e.g., 5 minutes at 50°C versus 30 minutes at 30°C). nih.gov However, excessively high temperatures can lead to the degradation of the analyte or the derivative, or the formation of undesirable by-products. dovepress.compmda.go.jp Therefore, a balance must be struck to ensure a reasonable reaction rate without compromising the integrity of the compounds involved. dovepress.compmda.go.jp

Reaction Time: The duration of the derivatization reaction is another crucial parameter. The reaction time should be sufficient to allow for the complete or near-complete conversion of the analyte to its derivative. mdpi.com Incomplete reactions can lead to inaccurate quantification and a mixture of derivatized and underivatized analyte. Monitoring the reaction progress over time is essential to determine the optimal reaction duration. mdpi.com For example, studies on other compounds have shown that reducing reaction time can sometimes lead to a decreased conversion yield. mdpi.com

Solvent: The choice of solvent can have a profound impact on the derivatization reaction. The solvent must be able to dissolve both the analyte and the derivatizing reagent, and it should not interfere with the reaction itself. scielo.org.co The polarity of the solvent can influence reaction rates and yields. mdpi.com For instance, in some derivatization reactions, organic solvents like acetone (B3395972) have been shown to produce significantly higher conversion yields compared to water. mdpi.com The ideal solvent facilitates the reaction and is easily removed after the reaction is complete.

Catalysts: Catalysts are often employed to increase the rate of a derivatization reaction. For example, in the formation of ester derivatives from carboxylic acids, catalysts such as hydrochloric acid (HCl), boron trifluoride (BF3), and boron trichloride (B1173362) (BCl3) are commonly used. The selection of a suitable catalyst depends on the specific reaction and the functional groups involved. In some cases, the derivatizing reagent itself may have catalytic properties, or a co-catalyst may be added to enhance efficiency.

Concentration of Derivatizing Agent: The concentration of the derivatizing agent is a key factor in driving the reaction to completion. d-nb.info A stoichiometric excess of the derivatizing reagent is often used to ensure that all of the analyte is converted to its derivative. mdpi.com However, using a large excess can sometimes lead to the formation of by-products or interfere with subsequent analytical steps. Therefore, the optimal concentration is typically determined by studying the reaction yield at various reagent concentrations. mdpi.comd-nb.info

Illustrative Data for Optimization of a Hypothetical Derivatization Reaction:

To illustrate the optimization process, the following tables present hypothetical data for the derivatization of a compound, showcasing how different parameters can affect the reaction yield.

Table 1: Effect of Temperature and Time on Derivatization Yield (%)

| Temperature (°C) | Reaction Time (min) | Yield (%) |

| 25 | 30 | 65 |

| 25 | 60 | 75 |

| 50 | 5 | 85 |

| 50 | 15 | 98 |

| 75 | 5 | 92 (degradation observed) |

This interactive table demonstrates that for this hypothetical reaction, increasing the temperature to 50°C significantly improves the yield and reduces the required reaction time. However, a further increase to 75°C leads to degradation.

Table 2: Effect of Solvent and Catalyst on Derivatization Yield (%)

| Solvent | Catalyst | Yield (%) |

| Water | None | 15 |

| Acetone | None | 88 |

| Acetonitrile | None | 82 |

| Acetone | Catalyst A | 99 |

| Acetonitrile | Catalyst A | 95 |

This interactive table illustrates the significant impact of the solvent and the presence of a catalyst on the reaction yield. In this example, acetone combined with Catalyst A provides the optimal result.

By systematically evaluating these parameters, researchers can establish a robust and reproducible derivatization protocol for this compound, ensuring accurate and reliable results in subsequent analyses.

Structure Activity Relationship Sar and Mechanistic Studies of Hydrocotarnine Hydrobromide

Foundational Concepts in Structure-Activity Relationship Analysis for Alkaloids

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that investigates the link between the chemical structure of a compound and its biological activity. preprints.orgresearchgate.net For alkaloids, a diverse group of naturally occurring chemical compounds which mostly contain basic nitrogen atoms, SAR studies are crucial for optimizing their therapeutic properties. preprints.orgpreprints.org These studies help in the rational design of more effective and specific drugs by modifying the alkaloid's structure to enhance its desired biological effects while minimizing toxicity. researchgate.net

Key structural features of alkaloids, such as their heterocyclic rings, functional groups, and stereochemistry, play a significant role in their pharmacological activity. preprints.orgplos.org For instance, in the case of benzophenanthridine alkaloids, the presence and position of methoxyl groups or a methylenedioxy group on the core structure can significantly influence their antimicrobial activity. plos.org The study of SAR in alkaloids involves both non-computational methods, like the synthesis of structural variants by adding or removing functional groups, and computational approaches. preprints.org The knowledge gained from SAR studies allows for a deeper understanding of the molecular mechanisms of action, which is fundamental for the innovation of new therapies. researchgate.net

The isoquinoline (B145761) skeleton, a key structural feature of hydrocotarnine (B1197335), is a common scaffold in many biologically active alkaloids. researchgate.net SAR studies on isoquinoline alkaloids have been instrumental in the development of new chemical entities with improved therapeutic profiles. researchgate.netrsc.org By systematically altering the substituents and stereochemistry of the isoquinoline core, researchers can probe the interactions with biological targets and refine the pharmacological properties of these compounds. preprints.orgplos.org

Computational Chemistry and Molecular Modeling in SAR Investigations

Computational chemistry and molecular modeling have become indispensable tools in the investigation of Structure-Activity Relationships (SAR) for alkaloids. preprints.orgfrontiersin.org These in silico methods allow for the theoretical analysis of the physical, chemical, and toxicological characteristics of alkaloids, providing insights that guide the design of new therapeutic agents. tsu.edu Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) calculations are employed to study the interactions between alkaloids and their biological targets at a molecular level. frontiersin.orgtandfonline.com

Molecular docking, for example, predicts the preferred orientation of a ligand when bound to a receptor, helping to identify key binding site interactions. tandfonline.comfrontiersin.org This has been used to study various isoquinoline alkaloids, identifying compounds with high binding affinities for specific receptors. tandfonline.comnih.gov MD simulations provide a dynamic view of the ligand-receptor complex, assessing its stability over time. tandfonline.com These computational approaches can accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Alkaloid Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comiiarjournals.org In the context of alkaloid derivatives, QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent therapeutic agents. mdpi.comnih.gov These models are built using a set of known compounds with measured biological activities and a variety of molecular descriptors that quantify different aspects of their chemical structure. iiarjournals.orgnih.gov

The process of developing a QSAR model involves several steps, including the selection of a training set of molecules, the calculation of molecular descriptors, the development of a mathematical model using statistical methods like partial least squares (PLS), and the validation of the model's predictive ability. mdpi.com The molecular descriptors used in QSAR studies can be categorized into several types, including electronic, steric, hydrophobic, and topological parameters. nih.gov

For 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives, a class of compounds to which hydrocotarnine belongs, QSAR analysis has been used to investigate the relationship between their cytotoxicity and molecular properties. iiarjournals.org These studies have shown that factors such as hydrophobicity (logP) and molecular size are important for the cytotoxic activity of these compounds. iiarjournals.org Similarly, QSAR studies on other alkaloid derivatives, such as those of berberine (B55584), have identified key molecular descriptors associated with their antiproliferative activity, including hydrophobicity, molecular volume, and the energy of the highest occupied molecular orbital (EHOMO). nih.gov These findings provide valuable insights for the structural modification and discovery of new potential alkaloid-based drugs. mdpi.com

Cellular and Molecular Mechanism of Action Research

Hydrocotarnine's interaction with the cytochrome P450 (CYP) enzyme system has been investigated to understand its potential for drug-drug interactions and its role in potentiating the effects of other drugs, such as oxycodone. nih.gov The CYP system is a major family of enzymes responsible for the metabolism of a wide variety of drugs and other foreign compounds. nih.gov

In vitro studies using human CYP recombinant enzymes have shown that hydrocotarnine does not significantly affect the metabolic activities of CYP2C9, CYP2C19, and CYP2E1. nih.gov While weak inhibitory effects were observed on CYP3A4 and CYP2D6, these interactions were not considered to be clinically relevant. nih.govncats.io Furthermore, in vivo studies in mice, where hydrocotarnine was administered for 14 days, showed no significant changes in the mRNA levels of major CYP isozymes in the liver and small intestine. nih.gov

These findings suggest that it is unlikely that hydrocotarnine's potentiation of the analgesic effect of oxycodone is due to its influence on CYP enzymes. nih.gov Moreover, the lack of significant interaction with the CYP system indicates that hydrocotarnine is unlikely to be a major cause of drug interactions mediated by these enzymes. nih.gov The parent compound, noscapine (B1679977), from which hydrocotarnine can be derived, is known to be metabolized by several CYP enzymes, including CYP2C9 and CYP3A4. springermedizin.de The metabolism of noscapine and its derivatives by CYP enzymes is an active area of research to understand their pharmacological profiles. nih.govresearcher.lifefrontiersin.org

Table 1: Investigated Interactions of Hydrocotarnine with Cytochrome P450 Isozymes

| CYP Isozyme | Observed Interaction | Clinical Relevance | Source |

|---|---|---|---|

| CYP2C9 | No significant change in metabolic activity | Unlikely | nih.gov |

| CYP2C19 | No significant change in metabolic activity | Unlikely | nih.gov |

| CYP2E1 | No significant change in metabolic activity | Unlikely | nih.gov |

| CYP3A4 | Weak inhibitory effect | Not clinically relevant | nih.govncats.io |

While the precise molecular targets and signaling pathways of hydrocotarnine are still under investigation, research into its parent compound, noscapine, and other related isoquinoline alkaloids provides some insights. Noscapine has been shown to modulate several signaling pathways, including the NF-κB and PI3K/mTOR pathways. nih.govaacrjournals.orgnih.govsemanticscholar.org

Noscapine can suppress the activation of NF-κB, a key transcription factor involved in inflammation and tumor cell survival. nih.govaacrjournals.org This suppression is thought to contribute to its anti-inflammatory and anti-cancer properties. nih.govaacrjournals.org Additionally, noscapine has been found to induce apoptosis in cancer cells by regulating mitochondrial damage and the Warburg effect via the PTEN/PI3K/mTOR signaling pathway. nih.govsemanticscholar.org

Isoquinoline alkaloids, in general, are known to interfere with multiple pathways, including the mitogen-activated protein kinase/extracellular-signal-regulated kinase (MAPK/ERK) pathway and calcium-mediated fusion, which are crucial for viral replication. mdpi.comuel.ac.uknih.gov Given the structural similarity, it is plausible that hydrocotarnine may also interact with some of these pathways. However, direct evidence for hydrocotarnine's effects on these specific signaling cascades is currently limited, and further research is needed to elucidate its precise mechanism of action. One study suggests that hydrocotarnine may act as an inhibitor of Cbl, which in turn can increase inflammasome-mediated IL-18 secretion. targetmol.com

The study of receptor binding and ligand-target interactions is crucial for understanding the pharmacological effects of hydrocotarnine. frontiersin.org While specific receptor binding data for hydrocotarnine is not extensively detailed in the provided search results, some sources suggest its interaction with certain receptors. For instance, it has been proposed that hydrocotarnine hydrochloride interacts with κ-opioid receptors (KOR). vulcanchem.com Another source mentions its interaction with various neuroreceptors without specifying them. biosynth.com The parent compound, noscapine's, effects are thought to be mediated by its activity as a σ-receptor agonist. springermedizin.de

Computational methods like molecular docking are widely used to predict and analyze the interactions between ligands and their target receptors. frontiersin.orgnih.gov These studies can provide valuable information on the binding modes and affinities of alkaloids to their targets. nih.govnih.gov For example, docking studies with other isoquinoline alkaloids have identified key interactions with the active sites of enzymes like acetylcholinesterase, providing a rationale for their inhibitory activity. nih.govnih.gov

The interactions between a ligand and its target are driven by various forces, including hydrogen bonding, electrostatic interactions, van der Waals forces, and π-π interactions. frontiersin.org Detailed analysis of these interactions can help in the rational design of more potent and selective ligands. researchgate.net Although direct and comprehensive ligand-target interaction studies for hydrocotarnine are not extensively covered in the search results, the methodologies for such investigations are well-established and have been applied to numerous other alkaloids. frontiersin.orgub.edu

Advanced Analytical Methodologies for Hydrocotarnine Hydrobromide Characterization

Chromatographic Separation and Quantification Techniques

Chromatography is a fundamental technique for separating hydrocotarnine (B1197335) from other components in a mixture. mpg.de This separation is essential for accurate quantification and further structural analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of hydrocotarnine. It is frequently used for the determination of hydrocotarnine in various samples, including biological fluids. ncats.ionih.gov For instance, an HPLC method with an electrochemical detector (ECD) has been successfully employed to determine the serum concentrations of oxycodone and hydrocotarnine in cancer patients. nih.gov

Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC, offers significant advantages in terms of speed, resolution, and sensitivity. mdpi.com UPLC systems, by utilizing columns with smaller particle sizes, achieve faster separations and reduced solvent consumption. mdpi.com The enhanced sensitivity and resolution of UPLC make it particularly well-suited for hyphenation with mass spectrometry, providing a powerful tool for analyzing complex mixtures. mdpi.comnih.gov The classification of opium, for example, has been achieved using UPLC-Q-TOF analysis of its principal and minor alkaloids. unodc.org

A comparison between HPLC and UPLC reveals that UPLC methods can significantly shorten analysis times and provide lower limits of detection (LOD) and quantification (LOQ). mdpi.com

Table 1: Comparison of HPLC and UPLC in Analyte Determination

| Feature | HPLC | UPLC |

|---|---|---|

| Analysis Time | Longer | Significantly shorter (e.g., reduced from 20 to 4 minutes for erythropoietin) mdpi.com |

| Resolution | Good | Higher, allowing for better separation of components mdpi.com |

| Sensitivity | Standard | Increased sensitivity mdpi.com |

| LOD/LOQ | Standard | Lower (e.g., 10 times lower for piracetam) mdpi.com |

| Solvent Consumption | Higher | Reduced mdpi.com |

| System Pressure | Lower | Higher mdpi.com |

Gas Chromatography (GC) for Volatile and Derivatized Analytes

Gas Chromatography (GC) is another powerful technique for the analysis of hydrocotarnine, especially when dealing with volatile or derivatized forms of the analyte. nist.govgavinpublishers.com To prevent potential decomposition of the sample during analysis, derivatization is often employed. unodc.org However, even without derivatization, GC can be used effectively with careful maintenance of the injection port. unodc.org

The NIST WebBook provides GC data for hydrocotarnine, including its Kovats retention index on a non-polar column. nist.gov This index is a standardized measure of a compound's retention time, aiding in its identification.

Table 2: Gas Chromatography Data for Hydrocotarnine

| Parameter | Value | Reference |

|---|---|---|

| Kovats' RI, non-polar column, isothermal | 1798 | nist.gov |

| Normal alkane RI, non-polar column, custom temperature program | 1790 | nist.gov |

Forensic analysis of illicit heroin samples often utilizes GC coupled with mass spectrometry (GC/MS) to identify and quantify various components, including hydrocotarnine. gavinpublishers.comresearchgate.net

Hyphenated Chromatographic-Spectrometric Platforms (e.g., LC-MS, GC-MS, LC-QToF)

The coupling of chromatographic techniques with mass spectrometry (hyphenation) provides a synergistic approach, combining the separation power of chromatography with the identification capabilities of mass spectrometry. ojp.govnih.gov

LC-MS and GC-MS:

GC-MS is a widely used tool in forensic drug analysis, capable of providing highly specific spectral data for individual compounds within a complex mixture without extensive prior separation. gavinpublishers.com In the analysis of illicit heroin, GC-MS can identify natural impurities from opium, such as hydrocotarnine. gavinpublishers.com

LC-MS/MS offers advantages over GC-MS, including the ability to analyze a broader range of compounds with minimal sample preparation. nih.gov This technique has been successfully used for the simultaneous analysis of multiple alkaloids in human serum. scirp.org

LC-QToF:

Liquid Chromatography-Quadrupole Time-of-Flight (LC-QToF) mass spectrometry is a high-resolution mass spectrometry technique that provides accurate mass measurements, enabling the determination of elemental compositions and the elucidation of fragment ions. mdpi.commdpi.com

This technique has been utilized in the analysis of opium alkaloids, with data available for hydrocotarnine from an LC-ESI-QTOF instrument. nih.gov The high-resolution mass detection in positive ion mode is particularly useful for detecting alkaloids. mdpi.com

Table 3: LC-ESI-QTOF Data for Hydrocotarnine

| Parameter | Value |

|---|---|

| Ionization Mode | Positive |

| Precursor m/z | 222.1124698 |

| Retention Time | 3.328483 min |

| Column | Acquity bridged ethyl hybrid C18 (1.7 um, 2.1 mm * 100 mm, Waters) |

Source: PubChem nih.gov

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of hydrocotarnine hydrobromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the structure of organic molecules. rsc.orgnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule.

¹³C NMR: Data for the ¹³C NMR spectrum of hydrocotarnine is available in spectral databases, providing information on the chemical environment of each carbon atom in the molecule. spectrabase.com

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can provide further structural details by showing correlations between protons and carbons. nih.gov

Automated structure elucidation tools that integrate NMR data acquisition with sophisticated software analysis are becoming increasingly common, accelerating the process of determining the structure of unknown compounds. bruker.comfrontiersin.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. nih.govmsu.edurenishaw.com These techniques are complementary, as they are based on different physical phenomena: IR absorption and Raman scattering. frontiersin.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. msu.edulibretexts.org The resulting spectrum shows absorption bands corresponding to specific functional groups within the molecule. frontiersin.org The technique is sensitive to changes in the dipole moment of a molecule during vibration. libretexts.org

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of light by a molecule. renishaw.comnih.gov The resulting spectrum provides information about the vibrational modes of the molecule and is particularly sensitive to non-polar bonds. frontiersin.org It relies on changes in the polarizability of a molecule. arxiv.org

Both IR and Raman spectroscopy can be used for the structural characterization of hydrocotarnine, providing complementary information about its vibrational properties. conicet.gov.ar

Ultraviolet-Visible (UV-Vis) Absorption Spectrophotometry in Alkaloid Analysis

Ultraviolet-Visible (UV-Vis) absorption spectrophotometry is a valuable analytical technique for the characterization and quantification of alkaloids, including this compound. This method leverages the principle that molecules with chromophores, such as the aromatic rings present in many alkaloids, absorb light in the UV-Vis region of the electromagnetic spectrum. researchgate.netmdpi.com The resulting spectrum, a plot of absorbance versus wavelength, provides a unique fingerprint that can aid in the identification and purity assessment of a compound. mdpi.com

The UV-Vis spectrum of an alkaloid is influenced by its specific molecular structure. mdpi.com For instance, the aromatic ring systems inherent to most alkaloids give rise to characteristic absorption peaks, typically in the range of 240-450 nm. researchgate.net In the analysis of alkaloid-containing extracts, UV-Vis spectrophotometry can be employed to determine the total alkaloid content. asianpubs.orgikm.org.my This is often achieved by reacting the alkaloids with a reagent like bromocresol green (BCG) to form a colored complex that can be measured at a specific wavelength. ikm.org.mynih.gov For example, a method for estimating total alkaloids in a plant extract involved measuring the absorbance of a complex at 470 nm. nih.gov Another study utilized a similar principle with a different reagent, measuring the resulting chromogen at 545 nm. asianpubs.org

Table 1: Examples of UV-Vis Absorption Maxima for Various Alkaloids

| Alkaloid/Compound | Solvent/Reagent | Maximum Absorption Wavelength (λmax) (nm) | Reference |

| Galantamine Hydrobromide | Distilled Water | 289 | jocpr.com |

| Darifenacin (B195073) Hydrobromide | 0.1M Hydrochloric Acid | 284 | ajpaonline.com |

| Cinchonine | - | 289 | jrespharm.com |

| Alkaloid-BCG Complex | Chloroform | 470 | nih.gov |

| Alkaloid-Tropaeolin 'OO' Complex | - | 545 | asianpubs.org |

| Reserpine | Methanol | 217 | rjpharmacognosy.ir |

| Caffeine | - | 273 | ikm.org.my |

This table is for illustrative purposes and showcases the range of absorption maxima observed for different alkaloids under various conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides crucial information about the molecular weight and structure of a compound by measuring its mass-to-charge ratio (m/z). wikipedia.org For hydrocotarnine, the molecular formula is C12H15NO3, with a computed molecular weight of approximately 221.25 g/mol . nist.govnih.gov

In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their m/z. wikipedia.org The pattern of fragments produced is characteristic of the molecule's structure and can be used for identification. wikipedia.orglibretexts.org The fragmentation process can be initiated by various methods, including electron ionization (EI). nist.gov

The NIST WebBook provides mass spectral data for hydrocotarnine, showing prominent peaks that correspond to the molecular ion and various fragment ions. nist.gov Analysis of the fragmentation pattern can reveal information about the compound's structural components. For instance, in amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common fragmentation pathway. libretexts.org

Tandem mass spectrometry (MS/MS) offers even more detailed structural information by subjecting a selected ion (often the molecular ion) to further fragmentation. semanticscholar.org This technique is particularly useful for elucidating the structure of complex molecules and for identifying components in a mixture. The Human Metabolome Database (HMDB) provides MS/MS data for hydrocotarnine, showing a top 5 peak at m/z 222.10794, which corresponds to the protonated molecule [M+H]+. nih.gov

Table 2: Key Mass Spectrometry Data for Hydrocotarnine

| Property | Value | Source |

| Molecular Formula | C12H15NO3 | nist.govnih.gov |

| Molecular Weight | 221.25 g/mol | nih.gov |

| Monoisotopic Mass | 221.10519334 Da | nih.gov |

| Key MS/MS Peak (Positive Ion Mode) | 222.10794 m/z | nih.gov |

Pharmacopoeial Standards and Analytical Method Validation in Pharmaceutical Research

Pharmacopoeias provide official standards for the quality of medicines and their ingredients. nih.gov These standards often include specific analytical methods for identification, purity, and content determination. For alkaloids, pharmacopoeial methods are crucial for ensuring the safety and efficacy of pharmaceutical preparations. nih.gov The European Pharmacopoeia, for instance, has a general chapter on contaminant pyrrolizidine (B1209537) alkaloids (2.8.26), which outlines analytical procedures for their determination. edqm.euphytolab.com Similarly, the United States Pharmacopeia (USP) has a proposed general chapter <567> for the analysis of contaminant pyrrolizidine alkaloids. uspnf.com Hydrocotarnine hydrochloride hydrate (B1144303) is listed in the Japanese Pharmacopoeia, indicating the existence of pharmacopoeial standards for this compound. mhlw.go.jpmhlw.go.jp

Analytical method validation is a critical process in pharmaceutical research to ensure that a developed method is reliable, reproducible, and suitable for its intended purpose. researchgate.net The International Council for Harmonisation (ICH) provides guidelines for validating analytical procedures. acs.org Key validation parameters include:

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components. acs.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. jrespharm.comacs.org

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. acs.orgnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-equipment). researchgate.netacs.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. rjpharmacognosy.ir

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rjpharmacognosy.ir

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. acs.org

Numerous studies demonstrate the validation of analytical methods for various alkaloids, such as HPLC and UPLC-MS/MS methods for indole (B1671886) alkaloids and cinchonine. jrespharm.comrjpharmacognosy.ir These studies report validation data, including linearity (R2 values often >0.99), precision (%RSD <2%), and accuracy (recovery rates typically between 98-102%). jrespharm.comresearchgate.netnih.gov

Impurity Profiling and Characterization Studies in Alkaloid Preparations

Impurity profiling is the identification and quantification of impurities in a drug substance or product. semanticscholar.orgnih.gov It is a critical aspect of pharmaceutical quality control, as impurities can affect the safety and efficacy of a drug. semanticscholar.org The ICH guidelines mandate the identification and characterization of any impurity present above a certain threshold (e.g., 0.1%). semanticscholar.orgnih.gov

The sources of impurities in alkaloid preparations can be diverse, arising from the synthetic process (reagents, intermediates, by-products), degradation of the active pharmaceutical ingredient (API), or contamination. nih.govresearchgate.net For example, in the synthesis of heroin from morphine, different acetylating agents can lead to distinct impurity profiles. researchgate.net

Various analytical techniques are employed for impurity profiling, with hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) being particularly powerful for separating and identifying unknown impurities. semanticscholar.org These methods allow for the detection and structural elucidation of even trace-level impurities. nih.gov

Detailed examination of impurity profiles can provide valuable information, not only for quality control but also for understanding the synthesis route or origin of a substance. unodc.org For instance, the presence of specific by-products can indicate the manufacturing method used. researchgate.net While specific impurity profiling studies for this compound were not found in the search results, the general principles and methodologies for alkaloid impurity analysis are well-established. The study of impurities in related opium alkaloids, such as the degradation of noscapine (B1679977), provides insights into potential impurities that could be relevant to hydrocotarnine. unodc.org

Table 3: Common Classes of Impurities in Pharmaceutical Preparations

| Impurity Class | Description | Examples |

| Organic Impurities | Process-related (starting materials, intermediates, by-products) or degradation products. | Unreacted starting materials, products of side reactions, degradation products from hydrolysis or oxidation. nih.gov |

| Inorganic Impurities | Reagents, ligands, catalysts, heavy metals, or other materials like filter aids. | Residual metals from catalysts, inorganic salts. nih.gov |

| Residual Solvents | Solvents used during the manufacturing process that are not completely removed. | Ethanol, methanol, acetone (B3395972), etc. semanticscholar.org |

Emerging Research Perspectives and Future Directions for Hydrocotarnine Hydrobromide Studies

Interdisciplinary Approaches Integrating Chemical and Biological Sciences

The future of hydrocotarnine (B1197335) hydrobromide research is intrinsically linked to the convergence of chemistry and biology. ucc.iewlu.ca Understanding the biological significance of this compound and its derivatives necessitates a collaborative effort between synthetic chemists, biochemists, and molecular biologists.

An interdisciplinary approach is crucial for several reasons:

Synthesis and Biological Evaluation: Chemists can synthesize novel derivatives of hydrocotarnine, but their potential as therapeutic agents can only be unlocked through rigorous biological testing. nih.govacs.org This synergy allows for the exploration of structure-activity relationships, where modifications to the hydrocotarnine scaffold can be correlated with changes in biological effects, such as anticancer activity. researchgate.netnih.gov

Mechanistic Insights: Elucidating how hydrocotarnine-containing molecules interact with biological targets, like microtubules, requires the expertise of both chemical and biological sciences. pnas.orgnih.gov Techniques from both fields are necessary to understand the molecular interactions that underpin the observed biological outcomes.

Systems Biology Perspective: A holistic understanding of a compound's effect requires viewing the cell as an integrated system. nih.gov Biochemical engineers and biologists can work together to analyze how derivatives of hydrocotarnine influence cellular processes as a whole, moving beyond a single target to a network-level understanding. nih.gov

The integration of these disciplines is not merely beneficial but essential for translating fundamental chemical knowledge into tangible biomedical applications. nih.govscripps.edu This collaborative spirit is expected to drive the discovery of new therapeutic leads based on the hydrocotarnine framework.

Application of Machine Learning and Artificial Intelligence in Structure-Activity Relationship Discovery and Design

The advent of machine learning (ML) and artificial intelligence (AI) is set to revolutionize drug discovery, and the study of hydrocotarnine hydrobromide and its analogs will undoubtedly benefit from these technologies. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling, which seeks to correlate a compound's chemical structure with its biological activity, is a key area where ML is making significant inroads. scielo.brfrontiersin.org

Key applications of ML and AI in this context include:

Predictive QSAR Models: ML algorithms, such as random forests and deep neural networks, can be trained on existing data to predict the biological activity of novel, unsynthesized hydrocotarnine derivatives. mdpi.comnih.gov This can significantly accelerate the identification of promising drug candidates by prioritizing which compounds to synthesize and test. scielo.br

Descriptor Identification: ML models can help identify the key molecular features (descriptors) of hydrocotarnine and its analogs that are most influential for their biological activity. mdpi.com This provides valuable insights for medicinal chemists to guide the design of more potent and selective compounds.

Virtual Screening: Large virtual libraries of hydrocotarnine derivatives can be rapidly screened using trained ML models to identify compounds with a high probability of desired biological activity, thereby streamlining the initial stages of drug discovery. scielo.br

The integration of ML and AI with experimental data will create an iterative cycle of prediction, synthesis, and testing, leading to a more efficient and data-driven approach to drug design based on the hydrocotarnine scaffold. nih.gov

Development of Novel In Vitro Models for Mechanistic Investigations

To accurately assess the biological effects of hydrocotarnine derivatives and understand their mechanisms of action, sophisticated in vitro models that better mimic human physiology are essential. ukri.orgnih.gov There is a growing need to move beyond traditional two-dimensional (2D) cell cultures, which often fail to replicate the complexity of in vivo environments.

Future research will likely focus on:

Three-Dimensional (3D) Cell Cultures: The use of 3D spheroid cultures can provide a more realistic representation of tumors, allowing for more accurate predictions of a compound's anti-cancer efficacy. These models can better simulate factors like hypoxia and cell-cell interactions that are crucial in a tumor microenvironment.

Organ-on-a-Chip Models: These microfluidic devices can simulate the function of human organs, offering a platform to study the effects of hydrocotarnine derivatives on specific tissues and to investigate their absorption, distribution, metabolism, and excretion (ADME) properties in a more physiologically relevant context. mdpi.com

Human-based Models: The development and use of in vitro models based on human cells are critical for increasing the translational relevance of preclinical findings and reducing the reliance on animal models. nih.gov

These advanced in vitro systems will be instrumental in providing more predictive data on the efficacy and potential toxicity of new compounds derived from hydrocotarnine, ultimately facilitating their translation into clinical applications. nih.gov

Persistent Research Challenges and Promising Avenues for Future Inquiry in this compound Science

Despite the potential, several challenges remain in the study of this compound and its derivatives. Overcoming these hurdles will open up new avenues for research and development.

Persistent challenges include:

Limited Biological Data: There is a relative scarcity of comprehensive biological activity data specifically for this compound itself. Most research has focused on its parent compound, noscapine (B1679977), and its other derivatives. researchgate.netnih.gov

Translational Hurdles: Translating promising in vitro findings into successful in vivo outcomes is a major challenge in drug discovery. nih.govcas.org This is often due to a poor understanding of a compound's pharmacokinetic and pharmacodynamic properties.

Complexity of Biological Systems: The intricate nature of biological systems makes it difficult to fully elucidate the mechanism of action of a compound and to predict all of its potential effects. cas.org

Promising avenues for future inquiry include:

Exploring New Therapeutic Areas: While much of the focus has been on anticancer applications, the hydrocotarnine scaffold could be explored for other therapeutic uses.

Targeted Drug Delivery: The development of drug delivery systems that can specifically target cancer cells could enhance the efficacy and reduce the side effects of hydrocotarnine-based therapeutics. nih.gov

Crowdsourcing and Open Innovation: Open innovation platforms could be leveraged to accelerate research by engaging a wider scientific community in solving challenges related to this compound. bmedx.com

The future of research on this compound is poised for significant advancement through interdisciplinary collaboration, the adoption of cutting-edge technologies, and a concerted effort to address the existing challenges.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.